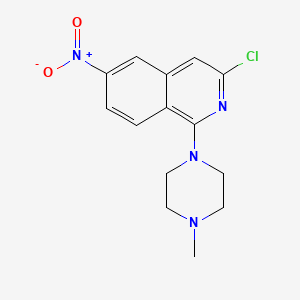
1-N-Methylpiperazine-2-chloro-4-nitroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chloro group, a methylpiperazinyl group, and a nitro group attached to the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline typically involves multi-step organic reactions One common method starts with the nitration of isoquinoline to introduce the nitro group at the 6-position This is followed by chlorination to add the chloro group at the 3-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The methylpiperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted isoquinolines.
科学的研究の応用
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the development of materials with specific chemical properties.
作用機序
The mechanism of action of 3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in various chemical interactions, while the methylpiperazinyl group can enhance binding affinity to specific targets. These interactions can modulate biological pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
3-chloro-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but lacks the nitro group.
3-chloro-1-(4-methylpiperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of an isoquinoline ring.
Uniqueness
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline is unique due to the presence of both a nitro group and a methylpiperazinyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
特性
CAS番号 |
19559-37-6 |
|---|---|
分子式 |
C14H15ClN4O2 |
分子量 |
306.75 g/mol |
IUPAC名 |
3-chloro-1-(4-methylpiperazin-1-yl)-6-nitroisoquinoline |
InChI |
InChI=1S/C14H15ClN4O2/c1-17-4-6-18(7-5-17)14-12-3-2-11(19(20)21)8-10(12)9-13(15)16-14/h2-3,8-9H,4-7H2,1H3 |
InChIキー |
VGOIARRTASHGDM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C3C=CC(=CC3=CC(=N2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


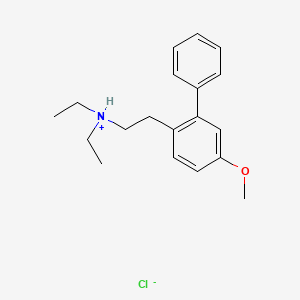


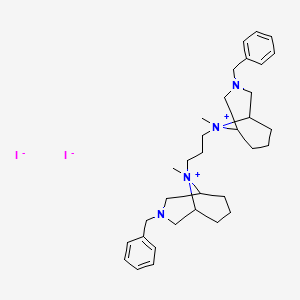
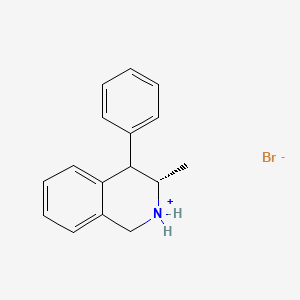
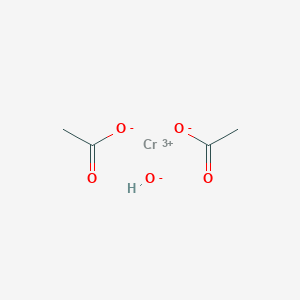

![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)

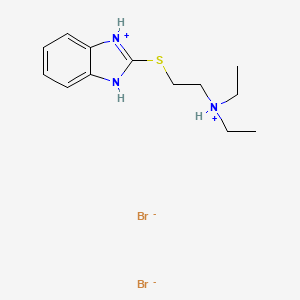
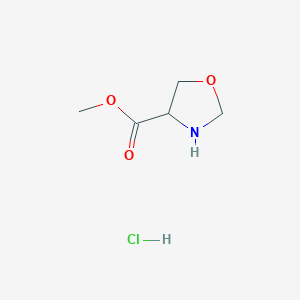

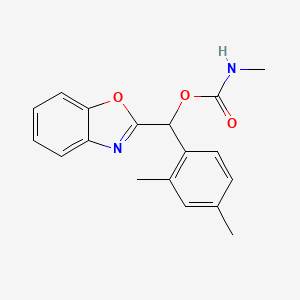
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
